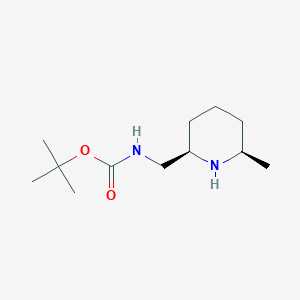![molecular formula C16H17N5O2S B2419769 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid CAS No. 868968-26-7](/img/structure/B2419769.png)
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Optical Sensing and Biological Applications
Compounds like 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid, featuring heteroatoms and derivatives, are significant in organic chemistry. They are commonly used in the synthesis of optical sensors due to their biological applications. Specifically, derivatives of pyrimidine, which share structural similarities with the compound , have shown promise as exquisite sensing materials. These derivatives' ability to form both coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their potential in the development of sophisticated optical sensing technologies and their broad biological and medicinal applications (Jindal & Kaur, 2021).
Antioxidant and Radiation Protection Properties
The thio group in compounds such as 1,2,4-triazole derivatives exhibits high antioxidant and antiradical activity. They have been shown to positively impact the overall condition and biochemical processes in patients who have received high doses of radiation, suggesting their potential utility in radiation protection and therapy. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also contains a free SH-group, underscores their significance in medical research and potential therapeutic applications (Kaplaushenko, 2019).
Potential in CNS Drug Synthesis
The presence of heterocycles and heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) in compounds indicates their vast potential in synthesizing drugs acting on the Central Nervous System (CNS). These compounds replace carbon in benzene rings to form structures like pyridine, and their derivatives have shown a range of effects on the CNS, from depression to convulsion. The diversity of functional chemical groups in such compounds opens up possibilities for synthesizing novel CNS-acting drugs, addressing a wide spectrum of CNS disorders (Saganuwan, 2017).
Synthetic Versatility and Catalytic Applications
The compound's structural features, like the heterocyclic N-oxide motif, make it a cornerstone in synthetic chemistry and drug development. Its utility spans across forming metal complexes, designing catalysts, and its application in asymmetric catalysis and synthesis. Heterocyclic N-oxide derivatives, including those synthesized from pyridine and similar compounds, hold significant value due to their biological importance and their role in medicinal applications, showcasing a wide range of functionalities (Li et al., 2019).
Zukünftige Richtungen
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the diverse pharmacological activities exhibited by compounds with similar structures, this compound could potentially have a wide range of applications .
Wirkmechanismus
Target of Action
The compound 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold are known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially explain their diverse pharmacological activities .
Biochemical Pathways
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-3-7-12(16(22)23)24-14-9-8-13-18-19-15(21(13)20-14)11-6-4-5-10-17-11/h4-6,8-10,12H,2-3,7H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBLTAFSBKNAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)



![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)



